1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine
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Overview
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluoromethyl group and an iodine atom attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the difluoromethylation of a pyrazole precursor followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
For example, the difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base. The iodination step can be carried out using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve optimized reaction conditions and scalable processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Research into the compound’s potential therapeutic applications includes its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole: This compound has a methyl group instead of an amine group, which can affect its reactivity and applications.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-(difluoromethyl)-4-iodopyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2IN3/c5-4(6)10-3(8)2(7)1-9-10/h1,4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCXRGAPGMRIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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